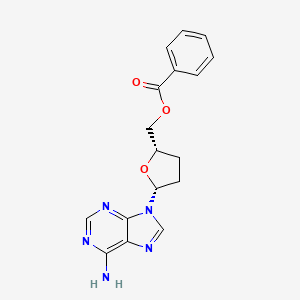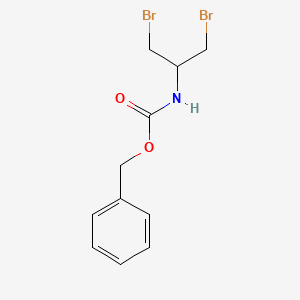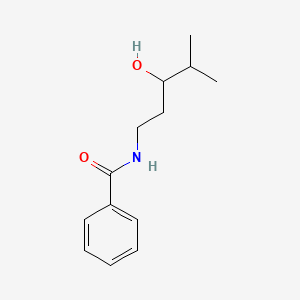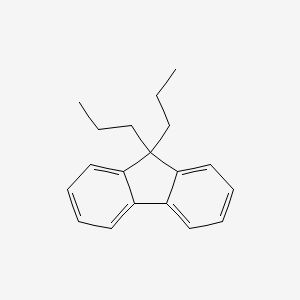![molecular formula C29H32O B14298339 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane CAS No. 116316-00-8](/img/structure/B14298339.png)
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane involves several steps. One common method includes the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with triphenylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethoxy group can be replaced by other nucleophiles such as halides or amines.
Applications De Recherche Scientifique
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane can be compared with other similar compounds such as:
Camphor: Both compounds share a bicyclic structure, but camphor lacks the triphenylmethoxy group, making it less complex.
Borneol: Similar to camphor, borneol has a bicyclic structure but differs in its functional groups and reactivity.
Isoborneol: This compound is a stereoisomer of borneol and shares similar properties but with different spatial arrangements.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
116316-00-8 |
|---|---|
Formule moléculaire |
C29H32O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
1,7,7-trimethyl-2-trityloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C29H32O/c1-27(2)25-19-20-28(27,3)26(21-25)30-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26H,19-21H2,1-3H3 |
Clé InChI |
YIQDZHOXNJPGIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)




![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)


![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)


